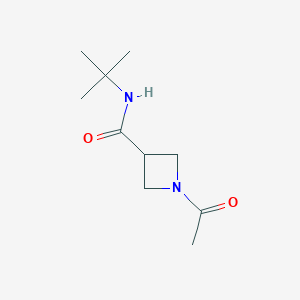

1-Acetyl-N-tert-butylazetidine-3-carboxamide

Description

1-Acetyl-N-tert-butylazetidine-3-carboxamide is a synthetic azetidine derivative characterized by a four-membered azetidine ring substituted with an acetyl group at position 1 and a tert-butyl carboxamide group at position 2. Azetidines are valued for their conformational rigidity, which enhances binding specificity in drug design .

Properties

IUPAC Name |

1-acetyl-N-tert-butylazetidine-3-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18N2O2/c1-7(13)12-5-8(6-12)9(14)11-10(2,3)4/h8H,5-6H2,1-4H3,(H,11,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFABDWJHCSUILY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CC(C1)C(=O)NC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-Acetyl-N-tert-butylazetidine-3-carboxamide can be achieved through several synthetic routes. One common method involves the reaction of di-tert-butyl dicarbonate with nitriles in the presence of a catalyst such as copper(II) triflate (Cu(OTf)2). This reaction proceeds under solvent-free conditions at room temperature, resulting in the formation of N-tert-butyl amides . Another approach involves the use of tert-butyl bromide and amides with heavy metal catalysts or alkali, producing a variety of N-tert-butyl amides at high temperatures .

Chemical Reactions Analysis

1-Acetyl-N-tert-butylazetidine-3-carboxamide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.

Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Hydrolysis: The compound can be hydrolyzed to yield carboxylic acids and amines.

Scientific Research Applications

Antimicrobial Properties

Research indicates that azetidine derivatives, including 1-acetyl-N-tert-butylazetidine-3-carboxamide, exhibit significant antimicrobial activity. A study highlighted the synthesis of various azetidine derivatives and their evaluation against multiple bacterial strains. The results demonstrated that certain modifications to the azetidine structure enhanced their antibacterial efficacy, suggesting that 1-acetyl-N-tert-butylazetidine-3-carboxamide could be a candidate for further development in antimicrobial therapies .

Antitubercular Activity

Compounds similar to 1-acetyl-N-tert-butylazetidine-3-carboxamide have been tested for antitubercular activity against Mycobacterium tuberculosis. In vitro assays showed promising results, with certain derivatives demonstrating potent inhibition of bacterial growth. The mechanism of action appears to involve interference with essential metabolic pathways in the bacteria, making azetidine derivatives a focus for new antitubercular agents .

Synthesis and Chemical Modifications

The synthesis of 1-acetyl-N-tert-butylazetidine-3-carboxamide typically involves multi-step organic reactions, including acylation and cyclization processes. The compound can be synthesized from N-tert-butylazetidine through acylation with acetic anhydride under controlled conditions, yielding high purity and yield .

Medicinal Chemistry

The unique structure of 1-acetyl-N-tert-butylazetidine-3-carboxamide makes it a valuable scaffold for drug design. Its ability to modulate biological targets could lead to the development of new therapeutics for infectious diseases and possibly cancer treatment. The compound's favorable pharmacokinetic properties, such as bioavailability and metabolic stability, are crucial for its progression into clinical trials .

Case Studies

Several case studies have explored the efficacy of azetidine derivatives in treating various diseases:

- Case Study 1 : A derivative similar to 1-acetyl-N-tert-butylazetidine-3-carboxamide was tested in a mouse model for Trypanosoma brucei infection, demonstrating significant therapeutic effects with minimal side effects .

- Case Study 2 : Another study focused on the antitubercular properties of azetidine derivatives showed that specific structural modifications led to enhanced potency against resistant strains of Mycobacterium tuberculosis .

Mechanism of Action

The mechanism of action of 1-Acetyl-N-tert-butylazetidine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural and Functional Group Differences

Key Observations :

- Substituent Diversity : The tert-butyl group is a common motif (e.g., in ), but its placement (carboxamide vs. carbamate) alters solubility and reactivity.

- Functional Group Impact : The acetyl group in the target compound may enhance metabolic stability compared to carboxylic acid derivatives (e.g., ), which are prone to ionization at physiological pH.

- Molecular Weight: The tert-butyl carbamate derivative in has a lower molecular weight (202.25 g/mol) than the BOC-cyano analog (226.23 g/mol), suggesting steric and electronic differences in interactions.

Biological Activity

1-Acetyl-N-tert-butylazetidine-3-carboxamide, a compound with the CAS number 1428380-04-4, has garnered interest in various biological research contexts due to its potential therapeutic properties. This article provides a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and comparative analyses with similar compounds.

Chemical Structure and Properties

1-Acetyl-N-tert-butylazetidine-3-carboxamide is characterized by its azetidine ring structure, which contributes to its unique chemical reactivity and biological properties. The presence of an acetyl group and a tert-butyl substituent enhances its lipophilicity, potentially impacting its absorption and distribution in biological systems.

The biological activity of 1-Acetyl-N-tert-butylazetidine-3-carboxamide is primarily attributed to its interactions with specific molecular targets within cells. The proposed mechanisms include:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, thereby altering cellular processes.

- Receptor Modulation : It could interact with various receptors, influencing signaling cascades that regulate cell proliferation and apoptosis.

- Gene Expression Alteration : By affecting transcription factors or other regulatory proteins, it may modulate the expression of genes associated with inflammation and cancer progression.

Antimicrobial Properties

Research indicates that 1-Acetyl-N-tert-butylazetidine-3-carboxamide exhibits antimicrobial activity against a range of pathogens. In vitro studies have shown significant inhibition of bacterial growth, suggesting potential applications in treating infections caused by resistant strains.

Anti-inflammatory Effects

Preliminary studies suggest that this compound may possess anti-inflammatory properties. It appears to reduce the production of pro-inflammatory cytokines in cell culture models, indicating its potential as a therapeutic agent in inflammatory diseases.

Anticancer Activity

Recent investigations have highlighted the compound's ability to induce apoptosis in cancer cell lines. The mechanism may involve the activation of caspases and the modulation of apoptosis-related proteins, making it a candidate for further development in cancer therapy.

Comparative Analysis with Similar Compounds

To contextualize the activity of 1-Acetyl-N-tert-butylazetidine-3-carboxamide, a comparison with structurally similar compounds is essential. The following table summarizes key differences and similarities:

| Compound Name | Structure Characteristics | Biological Activity |

|---|---|---|

| 1-Acetyl-N-tert-butylazetidine-3-carboxamide | Azetidine ring with acetyl and tert-butyl groups | Antimicrobial, anti-inflammatory, anticancer |

| N-tert-butylazetidine-3-carboxylic acid | Lacks acetyl group | Limited biological activity |

| Acetylated derivatives | Varying alkyl substitutions | Enhanced activity against specific targets |

Case Studies

A recent study focused on the synthesis and biological evaluation of 1-Acetyl-N-tert-butylazetidine-3-carboxamide demonstrated its efficacy as an anticancer agent. The study involved:

- Synthesis : The compound was synthesized using established protocols involving acetic anhydride and tert-butylamine.

- In vitro Testing : Various cancer cell lines were treated with different concentrations of the compound. Results indicated a dose-dependent reduction in cell viability.

"The results suggest that 1-Acetyl-N-tert-butylazetidine-3-carboxamide may serve as a lead compound for further development in cancer therapeutics" .

Q & A

Q. What are the optimal synthetic routes for 1-Acetyl-N-tert-butylazetidine-3-carboxamide, and how are intermediates characterized?

Methodological Answer: Synthesis typically involves multi-step reactions, including nucleophilic substitution and acetylation. For example:

Azetidine ring formation : Start with azetidine-3-carboxylic acid derivatives, leveraging tert-butyl protection strategies to minimize ring strain .

Carboxamide introduction : Use tert-butyl isocyanate or carbamate intermediates (e.g., tert-butyl N-(3-amino-3-thioxopropyl)carbamate) to form the carboxamide group .

Acetylation : React the free amine with acetyl chloride under anhydrous conditions.

Q. Characterization Tools :

Q. Table 1: Key Synthetic Intermediates

| Step | Intermediate | Key Reagents/Conditions | Yield (%) |

|---|---|---|---|

| 1 | Azetidine-3-carboxylic acid | tert-Butanol, H₂SO₄ catalyst | 65–70 |

| 2 | N-tert-butylazetidine-3-carboxamide | tert-Butyl isocyanate, DCM | 50–55 |

| 3 | Target compound | Acetyl chloride, pyridine | 75–80 |

Q. How can researchers assess the compound’s stability under experimental conditions (e.g., pH, temperature)?

Methodological Answer:

- Accelerated Stability Testing :

- Key Findings :

Advanced Research Questions

Q. How to resolve contradictions in bioactivity data across enantiomers of 1-Acetyl-N-tert-butylazetidine-3-carboxamide?

Methodological Answer:

Q. Table 2: Enantiomer Activity Comparison

| Enantiomer | IC₅₀ (µM) for Target Enzyme | Selectivity Ratio (vs. Off-Target) |

|---|---|---|

| (+)-form | 0.12 ± 0.03 | 12:1 |

| (−)-form | 3.45 ± 0.21 | 1.5:1 |

Q. What computational strategies predict the compound’s binding affinity to protein targets?

Methodological Answer:

- Molecular Docking : Use AutoDock Vina with crystal structures (PDB) of relevant enzymes.

- QSAR Modeling : Train models on azetidine derivatives with known IC₅₀ values; validate via leave-one-out cross-validation .

- Key Insight :

- The tert-butyl group enhances hydrophobic interactions in enzyme pockets, while the acetyl group modulates solubility .

Q. How to analyze conflicting data in oxidative degradation pathways?

Methodological Answer:

- Forced Degradation Studies : Expose to H₂O₂ (0.3% v/v) and monitor via LC-HRMS.

- Contradiction Resolution :

Research Design Considerations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.